molecular formula C14H14ClN5O2S B11486304 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11486304
M. Wt: 351.8 g/mol
InChI Key: IZRAICQPOYUGQG-UHFFFAOYSA-N
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Description

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, often using dehydrating agents.

    Coupling of the pyrazole and oxadiazole rings: This step involves the formation of a carbon-nitrogen bond between the two rings, often using coupling reagents like EDCI or DCC.

    Introduction of the thiophene ring: This can be done through a substitution reaction where the thiophene ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiophene rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator, given its complex structure and functional groups.

Medicine

The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but lacks the oxadiazole and thiophene rings.

    N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide lies in its combination of three different heterocyclic rings, which imparts a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H14ClN5O2S

Molecular Weight

351.8 g/mol

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H14ClN5O2S/c1-8-12(15)9(2)20(18-8)7-11-17-14(22-19-11)13(21)16-6-10-4-3-5-23-10/h3-5H,6-7H2,1-2H3,(H,16,21)

InChI Key

IZRAICQPOYUGQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCC3=CC=CS3)C)Cl

Origin of Product

United States

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